5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiazole ring, and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the thiazole and thiophene rings suggests that it may exhibit unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties could be useful in the development of organic semiconductors or conductive polymers.
Biological Studies: The compound could be used to study the interactions of thiazole and thiophene derivatives with biological systems, potentially leading to new insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the thiazole and thiophene rings suggests that it could participate in π-π stacking interactions or hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide: Lacks the bromine atom.
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide makes it unique compared to its analogs. The bromine atom can participate in unique halogen bonding interactions, and the thiophene ring can contribute to its electronic properties, potentially enhancing its activity in various applications.
Properties
IUPAC Name |
5-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS2/c19-14-7-6-12(23-14)17(22)21-18-20-16-11-3-1-2-9-4-5-10(15(9)11)8-13(16)24-18/h1-3,6-8H,4-5H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXURLHJVKMFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(S5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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